Fmoc-Tyr(tBu)-Thr(Psi(Me,Me)pro)-OH
Overview
Description
Fmoc-Tyr(tBu)-Thr(Psi(Me,Me)pro)-OH, or Fmoc-Tyr-Thr-OH, is an amino acid derivative that has been gaining traction in the scientific community for its many uses in laboratory experiments. It is a synthetic compound that is composed of two amino acids, tyrosine and threonine, and a derivative of phenylalanine, also known as Fmoc. This derivative is used as a building block for peptides, proteins, and other biopolymers molecules. It is widely used in peptide synthesis, protein engineering, and other biochemical experiments.
Scientific research applications
Peptide Synthesis and Modifications
Chemical Synthesis of O-thiophosphotyrosyl Peptides: The synthesis process involves the preparation of synthon for O-thiophosphotyrosine, incorporating it into peptides corresponding to sequences of the p60src protein and an insulin receptor analogue. This approach highlights the use of Fmoc chemistry in the synthesis of peptides containing modified amino acids for the study of protein interactions and functions (Kitas, Küng, & Bannwarth, 2009).
Synthesis of Difluorotyrosine-containing Peptides: This research outlines the preparation of Fmoc-protected 3,5-difluorotyrosine and its incorporation into peptides. The modified peptides exhibit kinetic properties similar to their tyrosine-containing counterparts but with resistance to enzymatic actions, demonstrating the utility of Fmoc chemistry in generating peptides for substrate profiling of enzymes (Gopishetty et al., 2008).
Self-Assembly and Material Science Applications
Controlled Morphological Changes in Self-Assembled Structures: Research on Fmoc variants of threonine and serine reveals their ability to self-assemble into structures with controlled morphological changes. This study illustrates the potential of Fmoc-protected amino acids in designing novel materials for nanotechnology applications (Kshtriya, Koshti, & Gour, 2021).
Asymmetric Synthesis for Peptide Coupling: Demonstrates the synthesis of Fmoc-protected d-allothreonine derivatives, highlighting the role of Fmoc chemistry in the preparation of amino acid derivatives for solid-phase peptide synthesis. This work contributes to the development of novel peptides with potential therapeutic applications (Kikuchi & Konno, 2013).
Advanced Peptide Synthesis Techniques
- Optimization of Coupling Methods for Phosphoamino Acids: This research focuses on optimizing the coupling protocol for the synthesis of phosphopeptides using Fmoc-protected phosphoamino acids. It demonstrates the advancement in peptide synthesis methods to include phosphorylation, enabling the study of phosphorylation's role in biological processes (White, 2001).
properties
IUPAC Name |
(4S,5R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H40N2O7/c1-21-30(32(39)40)37(35(5,6)43-21)31(38)29(19-22-15-17-23(18-16-22)44-34(2,3)4)36-33(41)42-20-28-26-13-9-7-11-24(26)25-12-8-10-14-27(25)28/h7-18,21,28-30H,19-20H2,1-6H3,(H,36,41)(H,39,40)/t21-,29+,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSMURJYNLWZNY-RIGQTMPJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(O1)(C)C)C(=O)C(CC2=CC=C(C=C2)OC(C)(C)C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)[C@H](CC2=CC=C(C=C2)OC(C)(C)C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H40N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Tyr(tBu)-Thr(Psi(Me,Me)pro)-OH |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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